molecular formula C12H15NO B3998466 N-allyl-3,4-dimethylbenzamide

N-allyl-3,4-dimethylbenzamide

Cat. No.: B3998466
M. Wt: 189.25 g/mol
InChI Key: SCRUICOXNOGJMV-UHFFFAOYSA-N
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Description

N-allyl-3,4-dimethylbenzamide is a chemical compound of interest in synthetic and medicinal chemistry research. This benzamide derivative features a core 3,4-dimethylbenzamide structure , which is further functionalized with an N-allyl group. The allyl moiety (CH2=CH-CH2-) attached to the nitrogen atom is a versatile functional group in organic synthesis, often utilized in transition-metal catalyzed coupling reactions and as a building block for more complex molecular architectures . The presence of the two methyl groups on the aromatic ring can influence the compound's electron density and steric profile, which may be explored to modulate its physical properties or binding affinity in structure-activity relationship (SAR) studies. As a research chemical, its primary value lies in its use as a key intermediate or precursor in the development of novel pharmacologically active molecules. For instance, structurally similar N-allyl amide and 3,4-dimethylbenzamide derivatives are prevalent in the design of compounds for various biomedical applications . All available data and literature indicate that this compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-7-13-12(14)11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRUICOXNOGJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Allyl 3,4 Dimethylbenzamide and Analogues

Historical Development of Benzamide (B126) Synthesis Relevant to N-allyl-3,4-dimethylbenzamide

The journey to efficiently synthesize complex amides like this compound is built upon decades of advancements in fundamental organic reactions. Key among these are the techniques for forming the amide bond itself and the methods for introducing the allyl group with high selectivity.

Evolution of Amide Bond Formation Techniques

The formation of an amide bond, the crucial linkage in this compound, has been a long-standing challenge in organic synthesis. umich.edunumberanalytics.com The direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures, leading to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Historically, the activation of the carboxylic acid has been the primary strategy to facilitate amide bond formation. umich.edu Early methods involved converting the carboxylic acid to more reactive derivatives like acyl chlorides or anhydrides. researchgate.net While effective, these methods often require harsh conditions and generate stoichiometric waste products. catalyticamidation.info

The mid-20th century saw the advent of coupling reagents, which revolutionized peptide synthesis and have been widely adopted for general amide synthesis. umich.edu Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and its more soluble analogues, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), became commonplace. catalyticamidation.info The development of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and phosphonium (B103445) and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, further improved reaction efficiency and suppressed side reactions like racemization. umich.educatalyticamidation.info

In recent years, a significant push towards greener and more sustainable methods has led to the development of catalytic direct amidation reactions. catalyticamidation.infoucl.ac.ukcatalyticamidation.info These methods aim to form the amide bond directly from the carboxylic acid and amine with the aid of a catalyst, generating only water as a byproduct. mdpi.comcatalyticamidation.info Boronic acids have emerged as particularly effective catalysts for this transformation. ucl.ac.uknih.gov These reactions are often carried out at elevated temperatures with azeotropic removal of water or in the presence of dehydrating agents like molecular sieves. mdpi.comucl.ac.uk

Flow chemistry has also emerged as a powerful tool for amide bond synthesis, offering advantages in terms of reaction control, scalability, and safety. nih.govunimib.it

Regioselective Allylation Approaches

The introduction of the allyl group onto the nitrogen atom of a benzamide requires regioselective control. Traditional N-alkylation methods, which could be applied to 3,4-dimethylbenzamide (B1294666), often involve the use of a base to deprotonate the amide followed by reaction with an allyl halide. However, these reactions can sometimes suffer from competing O-alkylation.

More modern and selective approaches for allylation have been developed. Transition-metal-catalyzed allylation reactions have become a powerful tool for the formation of C-C and C-N bonds. acs.org For instance, palladium-catalyzed reactions are widely used for the allylation of various nucleophiles. beilstein-journals.org While often focused on C-H allylation, these catalytic systems can be adapted for N-allylation. organic-chemistry.orgacs.orgnih.gov

Ruthenium-catalyzed reactions have also been shown to be effective for the regioselective allylation of benzamides, particularly at the ortho position of the benzene (B151609) ring. rsc.orgrsc.org However, conditions can be tuned to favor N-allylation. The development of metal-free allylation procedures is also an area of active research, often utilizing the unique reactivity of Morita-Baylis-Hillman (MBH) adducts or employing electrochemical methods. beilstein-journals.orgrsc.org These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the amide bond or the introduction of the allyl group at different stages of the synthesis.

Amidation Reactions Incorporating 3,4-Dimethylbenzoic Acid Precursors

A primary and straightforward route to this compound involves the direct coupling of 3,4-dimethylbenzoic acid with allylamine (B125299). This transformation can be achieved using a variety of the amide bond formation techniques discussed previously.

Table 1: Selected Methods for the Amidation of 3,4-Dimethylbenzoic Acid with Allylamine

Activating/Catalytic SystemSolventTemperatureYieldReference
Thionyl ChlorideDichloromethaneRefluxGoodGeneral Method catalyticamidation.info
EDC/HOBtDimethylformamideRoom TemperatureHighGeneral Method catalyticamidation.info
Boronic Acid CatalystToluene (Dean-Stark)RefluxModerate to High ucl.ac.uknih.gov
Silica (B1680970) Gel (activated K60)Mesitylene160 °CModerate whiterose.ac.uk

This table is illustrative and based on general methodologies. Specific yields for this compound may vary.

The choice of method often depends on the scale of the reaction, the desired purity, and cost considerations. For laboratory-scale synthesis, coupling reagents like EDC/HOBt offer high yields and mild conditions. catalyticamidation.info For larger-scale production, catalytic direct amidation presents a more atom-economical and sustainable alternative. ucl.ac.uk The use of solid-supported catalysts, such as activated silica gel, can also simplify product purification. whiterose.ac.uk

N-Allylation of 3,4-Dimethylbenzamide Derivatives

An alternative strategy involves the formation of the 3,4-dimethylbenzamide core first, followed by the introduction of the allyl group onto the nitrogen atom. This approach is particularly useful if 3,4-dimethylbenzamide is a readily available starting material.

The N-allylation can be achieved through a classical nucleophilic substitution reaction. Treatment of 3,4-dimethylbenzamide with a suitable base, such as sodium hydride, generates the corresponding amide anion, which can then react with an allyl halide (e.g., allyl bromide or allyl chloride) to furnish this compound.

More advanced, metal-catalyzed methods can also be employed for the N-allylation of amides. For example, iridium-catalyzed N-allylation of amides with allylic carbonates has been reported to proceed under mild conditions with high efficiency. researchgate.net

Table 2: General Conditions for N-Allylation of Benzamides

Allyl SourceCatalyst/BaseSolventTemperatureKey FeaturesReference
Allyl BromideSodium HydrideTetrahydrofuran0 °C to RTClassical methodGeneral Knowledge
Allylic Carbonate[Ir(COD)Cl]₂/PyridineAmbientHigh chemo- and regioselectivity researchgate.net
Allylic AlcoholsFeCl₃, In(OTf)₃, MoCl₅, AuCl₃VariousCatalyst-dependent beilstein-journals.org

This table presents general methodologies and may require optimization for the specific synthesis of this compound.

C-H Functionalization Strategies for Allylation on the Benzamide Core

While the direct synthesis of this compound does not inherently involve C-H functionalization for the N-allyl bond formation, it is a significant and modern area of research for the synthesis of complex benzamide analogues. These strategies typically focus on the functionalization of the aromatic ring.

Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has enabled the direct allylation of C-H bonds on the benzamide aromatic ring, usually directed by the amide group to the ortho position. rsc.orgrsc.orgehu.es For example, Cp*Co(III)-catalyzed C-H allylation of benzamides with allyl aryl ethers has been developed. ehu.es While this would not directly yield this compound, it represents a powerful method for creating more complex, substituted analogues.

Furthermore, photoredox catalysis has emerged as a method for the remote allylation of unactivated C(sp³)–H bonds in amide-containing molecules, proceeding through a 1,5-hydrogen atom transfer (HAT) process. nih.gov This allows for the introduction of an allyl group at a position remote from the amide functionality, offering synthetic pathways to a diverse range of structures.

While these C-H functionalization methods are not the most direct routes to this compound itself, they are at the forefront of synthetic innovation and provide access to a wide chemical space of related benzamide derivatives.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound, a representative secondary amide, is most efficiently achieved through the coupling of a 3,4-dimethylbenzoic acid derivative with allylamine. Catalytic methods are paramount in ensuring high yield, selectivity, and environmentally benign conditions. These approaches can be broadly categorized into transition metal-catalyzed and metal-free protocols.

Transition Metal-Catalyzed Methods

Transition metal catalysts are widely employed for amide bond formation due to their high efficiency and functional group tolerance. rsc.org The direct amidation of 3,4-dimethylbenzoic acid with allylamine can be facilitated by various transition metal complexes that activate the carboxylic acid or promote the coupling.

Ruthenium pincer complexes, for example, have been shown to catalyze the acceptorless dehydrogenative coupling of epoxides and amines to form amides, suggesting a potential pathway from precursors of 3,4-dimethylbenzoic acid. nih.gov More directly, palladium and copper catalysts are frequently used for C-N bond formation. rsc.org Palladium-catalyzed aminocarbonylation of an appropriately substituted aryl halide could also serve as a route to the target molecule. diva-portal.org While direct examples for this compound are not extensively documented, general protocols for similar benzamides are well-established. For instance, nickel-catalyzed systems have been developed for the N-alkylation of amides with alcohols, presenting another potential synthetic route. acs.org

A common laboratory-scale synthesis would involve activating the carboxylic acid, for example, by converting it to 3,4-dimethylbenzoyl chloride, and then reacting it with allylamine. However, direct catalytic methods that avoid the use of stoichiometric activating reagents are preferred for greener synthesis. researchgate.net Group (IV) metal catalysts, such as those based on titanium and zirconium, have shown promise in the direct amidation of carboxylic acids under mild conditions. diva-portal.org

Table 1: Representative Transition Metal-Catalyzed Amidation Methods Applicable to this compound Synthesis

Catalyst SystemSubstratesConditionsYieldReference
Ruthenium Pincer ComplexAryl Epoxides + AminesDehydrogenative CouplingHigh nih.gov
Palladium/Copper CatalystsAryl Halides + AminesCross-CouplingGood to Excellent rsc.orgresearchgate.net
Nickel(II) ChlorideSecondary Amides + Aryl HalidesC-N Cross-CouplingGood researchgate.net
Group (IV) Metal Complexes (Ti, Zr)Carboxylic Acids + AminesDirect AmidationGood to Excellent diva-portal.org
Organocatalytic and Metal-Free Protocols

To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free amidation strategies have gained significant attention. Boric acid derivatives, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. acs.org This method often proceeds under relatively mild conditions and demonstrates a broad substrate scope, accommodating various functional groups. acs.org

Another approach involves the use of coupling reagents that can be used in catalytic amounts or are based on non-metallic elements. For example, organophosphorus catalysts have been used to drive the condensation of carboxylic acids and amines. nih.gov Metal-free, photoinduced methods for generating carbamoyl (B1232498) radicals, which can then be functionalized, also represent an emerging strategy for amide synthesis. rsc.org

Furthermore, thermal methods or microwave-assisted synthesis can drive the direct condensation of 3,4-dimethylbenzoic acid and allylamine, often in the absence of any catalyst, by simply removing the water byproduct. diva-portal.org Dehydrogenative cross-coupling reactions promoted by non-metallic reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also form allylic amides from suitable precursors under mild, metal-free conditions. nih.gov

Table 2: Selected Organocatalytic and Metal-Free Amidation Strategies

Catalyst/PromoterReactantsKey FeaturesYieldReference
B(OCH₂CF₃)₃Carboxylic Acid + AmineMetal-free, mild conditionsModerate to Good acs.org
DDQ1,3-Diarylpropenes + AmidesMetal-free, dehydrogenative couplingGood nih.gov
Phosphetane CatalystCarboxylic Acid + Amine + Pyridine N-oxideOrganocatalytic, three-component reactionGood to Excellent nih.gov
Hypervalent Iodine ReagentsFormamidesPhotoinduced, metal-freeGood to Excellent rsc.org

Advanced Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound can serve as a scaffold for generating a library of diverse analogues through targeted modifications at its three main components: the allyl group, the aromatic ring, and the amide linkage.

Transformations at the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) is a versatile functional handle ripe for various chemical transformations.

Isomerization: The double bond can be isomerized from the terminal position to form a more thermodynamically stable internal enamide. This transformation can be catalyzed by transition metals like ruthenium, yielding geometrically defined enamides that are valuable synthetic intermediates. nih.govacs.org

Oxidative Cyclization: The N-allyl amide can undergo enantioselective oxidative cyclization using a chiral iodoarene catalyst to produce highly enantioenriched oxazolines. acs.orgacs.orgchemrxiv.org These heterocyclic structures are important in medicinal chemistry and as chiral building blocks. acs.orgacs.orgchemrxiv.org

Addition Reactions: The double bond can participate in various addition reactions. For example, dihydroxylation can furnish a diol, epoxidation can yield an epoxide, and hydroboration-oxidation can lead to an alcohol. Halogenation can introduce bromine or chlorine across the double bond, providing further handles for nucleophilic substitution.

Cross-Coupling: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could potentially be employed at the double bond, although this is less common for unactivated allyl groups compared to vinyl halides.

Modifications of the 3,4-Dimethylphenyl Ring System

The 3,4-dimethylphenyl ring can be functionalized through several aromatic substitution and side-chain modification reactions.

Electrophilic Aromatic Substitution: The directing effects of the ortho/para-directing methyl groups and the meta-directing amide group (deactivating) will influence the regioselectivity of reactions like nitration, halogenation, and sulfonation. For instance, bromination using N-bromosuccinimide (NBS) could potentially occur at the more activated positions on the ring. rsc.org

Benzylic Functionalization: The methyl groups are susceptible to free-radical substitution. For example, benzylic bromination using NBS and a radical initiator would install bromine atoms on one or both methyl groups, creating reactive benzyl (B1604629) bromide functionalities that are precursors to alcohols, ethers, and amines.

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of aromatic rings. While challenging, specific directing groups can be employed to achieve regioselective coupling reactions, introducing new aryl or alkyl substituents. nih.gov

Diversification of the Amide Linkage

The amide bond itself, while generally stable, can be transformed to create different functional groups.

Reduction: The amide can be reduced to the corresponding secondary amine, N-allyl-3,4-dimethylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

N-to-C Rearrangements: Under certain conditions, such as palladium catalysis, N-allyl amides can undergo rearrangements like the aza-Claisen rearrangement, which involves the transfer of the allyl group from the nitrogen to the α-carbon of the amide carbonyl group if a suitable enolate can be formed. nih.gov

Amide Bond Cleavage and Reformation: While synthetically demanding, the amide bond can be cleaved under harsh hydrolytic conditions. More sophisticated methods involve activating the amide bond, for instance with triflic anhydride (B1165640) (Tf₂O), to make it susceptible to nucleophilic attack, effectively allowing for the exchange of the amine or carboxylic acid portion. nih.gov Another strategy involves the conversion of the benzamide into an N-formanilide derivative through a one-step process using oxalic acid. rsc.org

Mechanistic Investigations of Chemical Transformations Involving N Allyl 3,4 Dimethylbenzamide

Reaction Pathway Elucidation for N-allyl-3,4-dimethylbenzamide Synthesis

The synthesis of this compound would typically involve the formation of an amide bond between 3,4-dimethylbenzoyl chloride (or a related activated carboxylic acid derivative) and allylamine (B125299). Alternatively, N-allylation of 3,4-dimethylbenzamide (B1294666) can be achieved.

Kinetic studies on related systems, such as the N-alkylation of amides and the formation of benzamides, provide insight into the factors governing these transformations.

Amidation: The formation of the amide bond is a classical nucleophilic acyl substitution reaction. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon on the 3,4-dimethylbenzoyl moiety and the nucleophilicity of the nitrogen in allylamine. The reaction is often catalyzed by acids or bases.

N-allylation: The direct N-allylation of 3,4-dimethylbenzamide with an allyl halide or alcohol can be achieved, often with metal catalysis. For instance, nickel-catalyzed N-allylation of amides with allylic alcohols has been shown to proceed under neutral conditions. researchgate.net Mechanistic studies on similar nickel-catalyzed reactions have pointed to the C-H bond of the alcohol being involved in the rate-determining step. researchgate.net

Table 1: Factors Influencing Reaction Rates in Amide Synthesis

FactorInfluence on Amidation RateInfluence on N-allylation Rate
Solvent Polarity Can stabilize charged intermediates, potentially increasing the rate.Can influence catalyst solubility and stability.
Temperature Higher temperatures generally increase the reaction rate.Reaction rates increase with temperature, but side reactions may also become more prevalent.
Catalyst Acids or bases can activate the carbonyl group or deprotonate the amine, increasing the rate.Transition metal catalysts (e.g., Ni, Pd) are often essential for efficient reaction. researchgate.netdiva-portal.org
Leaving Group A better leaving group on the acyl compound (e.g., Cl⁻ > ⁻OH) increases the rate of amidation.The nature of the leaving group on the allylating agent (e.g., Br, OAc) affects the rate of oxidative addition to the metal catalyst.

To interact with the data, please click on the table headers to sort the information.

In the synthesis of amides, a common intermediate is a tetrahedral intermediate formed by the attack of the amine on the carbonyl carbon. This intermediate then collapses to form the amide product.

In metal-catalyzed N-allylation reactions, several intermediates involving the metal catalyst are proposed. For palladium-catalyzed allylic amination, a π-allyl palladium complex is a key intermediate. diva-portal.org The reaction proceeds through oxidative addition of the allylic substrate to a Pd(0) complex, followed by nucleophilic attack of the amide and subsequent reductive elimination.

For a hypothetical nickel-catalyzed N-allylation of 3,4-dimethylbenzamide with an allyl alcohol, a plausible catalytic cycle would involve:

Coordination: The nickel catalyst coordinates to the allyl alcohol.

Oxidative Addition/Dehydrogenation: The catalyst facilitates the removal of hydrogen from the alcohol, forming a nickel-hydride species and an unsaturated aldehyde or ketone.

Amide Coordination: The 3,4-dimethylbenzamide coordinates to the nickel center.

Nucleophilic Attack: The amide nitrogen attacks the activated allyl group.

Reductive Elimination: The N-allylated product is released, regenerating the active nickel catalyst.

Mechanistic Exploration of Post-Synthetic Reactions of this compound

The post-synthetic reactivity of this compound is dictated by the distinct functionalities of the allyl group and the aromatic benzamide (B126) core.

The allyl group is susceptible to radical reactions. For example, a metal-free, hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed. researchgate.net This type of reaction proceeds through the cleavage of a C(sp³)–H bond, followed by oxyalkylation of the double bond and intramolecular cyclization to form new heterocyclic structures. researchgate.net It is conceivable that this compound could undergo similar transformations. The initiation of such radical processes can often be achieved using photoredox catalysis. acs.org

The benzamide core of this compound can undergo both nucleophilic and electrophilic reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the two methyl groups, can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the methyl and amide groups would influence the position of substitution.

Nucleophilic Reactions: The carbonyl group of the amide is an electrophilic center and can be attacked by strong nucleophiles. For instance, amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net However, in the case of N-allylamides, the reduction of the double bond can sometimes compete with the amide reduction. researchgate.net

Directed C-H Activation: The amide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at the ortho position of the benzene ring. acs.org For example, iridium-catalyzed ortho-iodination of benzamides has been reported. acs.org

Oxidative and Reductive Transformations

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the amide group, the allyl group, and the dimethyl-substituted aromatic ring. These sites are susceptible to both oxidative and reductive transformations, the pathways of which can be inferred from studies on similar substrates.

Oxidative Transformations:

Oxidative processes involving this compound can target several positions. Metabolic studies on structurally related N-alkyl benzamides provide significant insights into the likely oxidative pathways. For instance, research on the metabolism of (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide revealed that hydroxylation of the aryl methyl groups is a dominant metabolic route. nih.gov This suggests that the 3- and 4-methyl groups on the benzamide ring of this compound are probable sites for enzymatic oxidation, potentially mediated by cytochrome P-450 enzymes. acs.org Such transformations would lead to the corresponding benzylic alcohols.

The allyl group itself is also a prime target for oxidation. Depending on the reagents and conditions, this can lead to a variety of products. For example, epoxidation of the double bond would yield an oxirane, which could be a precursor for further transformations. Dihydroxylation could also occur, forming the corresponding diol.

Reductive Transformations:

The reduction of amides to amines is a fundamental transformation in organic synthesis. diva-portal.org In the case of this compound, the primary site for reduction is the amide carbonyl group. Studies on the reduction of similar benzamides, such as 3,4-dimethylbenzamide, have shown that this transformation proceeds efficiently. For example, the reduction of 3,4-dimethylbenzamide using a transition metal-free catalyst system with pinacolborane as the reducing agent afforded the corresponding benzylamine (B48309) hydrochloride in 91% yield. rsc.org

A key consideration in the reduction of N-allylamides is the potential for the concomitant reduction of the carbon-carbon double bond of the allyl group. researchgate.net However, reaction conditions can be optimized to achieve chemoselective reduction of the amide. For instance, the use of lithium aluminum hydride (LiAlH4) in tBuOMe has been shown to reduce secondary allylamides to the corresponding allylic amines without affecting the double bond in most cases. researchgate.net Mechanistic studies using NMR spectroscopy have provided evidence that the reduction of the amide generally precedes the reduction of the double bond. researchgate.net

The table below summarizes the expected products from the principal oxidative and reductive transformations of this compound, based on analogous reactions.

TransformationReagent/Condition (Example)Expected Major Product
Oxidation Cytochrome P-450 enzymes3-(hydroxymethyl)-4-methyl-N-allylbenzamide and/or 4-(hydroxymethyl)-3-methyl-N-allylbenzamide
Reduction LiAlH4 in tBuOMeN-allyl-1-(3,4-dimethylphenyl)methanamine

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. While specific DFT studies on this compound are not readily found, the application of these methods to similar systems provides a framework for understanding its reactivity at a molecular level.

DFT calculations are instrumental in locating and characterizing the transition states of chemical reactions, providing crucial information about activation energies and reaction kinetics. For transformations involving this compound, DFT could be employed to investigate several key mechanistic questions.

For instance, in the Cp*Co(III)-catalyzed C-H allylation of benzamides, DFT calculations have been used to shed light on the reaction mechanism and reactivity patterns. ehu.es These studies have shown that the C-H activation step is often rate-determining. ehu.esresearchgate.net For a hypothetical C-H allylation involving this compound, DFT could be used to calculate the energy barrier for the C-H activation at the ortho positions of the aromatic ring. The presence of the two methyl groups would influence the electronic properties and steric environment, which would be reflected in the calculated transition state energies.

Similarly, in the reduction of amides, DFT has been used to model the catalytic cycle. For the lanthanide-catalyzed deoxygenative reduction of N,N-dimethylbenzamide with pinacolborane, DFT calculations supported a mechanism involving a lanthanum hemiaminal active species. nsf.govnsf.gov The transition state for the hydride transfer, identified as the rate-determining step, was found to be highly organized and associative, which was consistent with the experimental kinetic data showing a large, negative entropy of activation. nsf.gov A similar approach could be applied to model the reduction of this compound to understand the influence of the N-allyl group on the transition state geometry and energy.

The table below illustrates the type of data that can be obtained from DFT transition state analysis for a hypothetical reaction of this compound.

ReactionInvestigated StepCalculated ParameterPotential Insight
C-H Allylation C-H bond activationActivation Energy (ΔG‡)Regioselectivity and reaction rate
Amide Reduction Hydride transferTransition State GeometrySteric and electronic effects on reactivity

Reaction coordinate mapping is a computational technique used to trace the energetic pathway of a reaction from reactants to products, passing through transition states and intermediates. arxiv.orgarxiv.orgresearchgate.net This provides a detailed energy profile that is fundamental to understanding the reaction mechanism.

For this compound, energy profile calculations could be used to compare the feasibility of different reaction pathways. For example, in a study on the divergent alkynylative difunctionalization of amides, DFT calculations were used to elucidate the chemoselectivity between C-O and C-N bond cleavage. nih.gov By calculating the energy profiles for both pathways, it was shown that for N,N-dialkylformamides, C-O bond cleavage is energetically favored, while for N-aryl amides, C-N bond cleavage is preferred. nih.gov

A similar computational approach could be applied to investigate the chemoselectivity in the reduction of this compound. By mapping the reaction coordinates for both the reduction of the amide carbonyl and the reduction of the allyl double bond, one could computationally verify the experimental observation that amide reduction is generally favored. researchgate.net The calculated energy profiles would provide quantitative data on the relative activation barriers for these two competing processes.

Furthermore, DFT calculations can be used to generate simulated vibrational spectra (IR, Raman) which can be compared with experimental data to support the proposed structures of intermediates and products. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

The precise structure of this compound is determined by combining several powerful analytical techniques. High-resolution NMR spectroscopy maps the carbon-hydrogen framework, while vibrational spectroscopy (FT-IR and Raman) identifies functional groups and their bonding environments. Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis, and X-ray diffraction can reveal the exact solid-state arrangement.

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be assembled.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic, methyl, and allyl protons.

Aromatic Protons: The benzene ring protons are expected in the δ 7.0–7.8 ppm region. The substitution pattern should give rise to a singlet for the proton at C2, a doublet for the proton at C6, and a doublet for the proton at C5.

Methyl Protons: Two sharp singlets corresponding to the two methyl groups attached to the aromatic ring would appear in the δ 2.2–2.4 ppm range.

Allyl Protons: The allyl group produces a characteristic set of signals: a multiplet for the internal vinyl proton (-CH=) around δ 5.8–6.0 ppm, two distinct multiplets or doublets of doublets for the terminal vinyl protons (=CH₂) between δ 5.1–5.3 ppm, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen (-NH-CH₂-) around δ 4.1–4.3 ppm.

Amide Proton: A broad singlet for the N-H proton is expected, though its chemical shift can vary widely (δ 8.0-9.0 ppm) and it may be broadened or absent due to exchange with trace water or solvent.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 125–140 ppm.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165–170 ppm.

Allyl Carbons: The three carbons of the allyl group will be distinct: the methylene carbon (-CH₂-) around δ 42–45 ppm, the internal vinyl carbon (-CH=) at δ 133–135 ppm, and the terminal vinyl carbon (=CH₂) at δ 116–118 ppm.

Methyl Carbons: The two methyl carbons are expected to produce signals in the δ 19–21 ppm region.

Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) have been successfully applied to predict the NMR spectra of the parent compound, 3,4-dimethylbenzamide, showing good agreement with experimental results. nih.govresearchgate.net A similar computational approach for this compound would provide a reliable theoretical spectrum for comparison.

Predicted NMR Chemical Shifts for this compound

To unambiguously assign all signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable. uva.nl

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the N-H and the adjacent -CH₂- protons of the allyl group, as well as couplings between all the protons within the allyl system (-CH₂-CH=CH₂). It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the allyl proton signals to the allyl carbon signals.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the molecule's functional groups. A complete vibrational assignment for the parent 3,4-dimethylbenzamide has been performed using experimental data and theoretical calculations, providing a solid foundation for interpreting the spectrum of its N-allyl derivative. nih.govresearchgate.net

Key expected vibrational bands include:

N-H Stretching: A prominent band in the FT-IR spectrum around 3300-3250 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide. pjps.pk

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and allyl groups appear just below 3000 cm⁻¹.

Amide I Band: This is a very strong and characteristic absorption in the FT-IR spectrum, typically between 1680-1630 cm⁻¹, arising primarily from the C=O stretching vibration.

Amide II Band: This band, found between 1570-1515 cm⁻¹, results from a combination of N-H bending and C-N stretching and is a key feature of secondary amides.

C=C Stretching: The allyl group's carbon-carbon double bond stretch is expected to give a band of variable intensity around 1645 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending (scissoring) vibrations for the allyl and methyl CH₂ and CH₃ groups are expected around 1460-1440 cm⁻¹.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₁₂H₁₅NO), the calculated molecular weight is approximately 189.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 189. The fragmentation of this ion would provide evidence for the different structural components. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group.

Formation of the Benzoyl Cation: A common fragmentation is the cleavage of the C-N bond to form the 3,4-dimethylbenzoyl cation. This would result in a prominent peak at m/z 133.

Loss of an Allyl Radical: Cleavage of the N-allyl bond would lead to the loss of an allyl radical (•CH₂CH=CH₂, mass 41), resulting in a fragment ion at m/z 148, corresponding to the [3,4-dimethylbenzamide]⁺• cation.

McLafferty Rearrangement: While less common for secondary amides compared to esters or ketones, a McLafferty-type rearrangement involving the allyl group is possible.

Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (mass 15) from the molecular ion, [M-15]⁺, might be observed at m/z 174.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental composition of C₁₂H₁₅NO.

Predicted Key Mass Spectrometry Fragments for this compound

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the crystal lattice.

While no published crystal structure for this compound itself is currently available, studies on similar molecules, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provide insight into the type of information that would be obtained. nsf.gov An XRD study of this compound would determine:

Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Conformation: The exact spatial orientation of the allyl group relative to the plane of the benzamide moiety. This would resolve any ambiguity about rotational isomers (conformers) present in the solid state.

Intermolecular Interactions: Crucially, XRD identifies non-covalent interactions that govern crystal packing. For this compound, this would likely involve hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or dimeric structures. nih.gov Other interactions, such as C-H···π interactions between the allyl or methyl groups and the aromatic ring of an adjacent molecule, could also be identified. nsf.gov

Analysis of potential polymorphs (different crystalline forms) or cocrystals would also rely on XRD to distinguish between different packing arrangements, which can influence physical properties of the solid.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not presently found in the literature, the technique would provide significant insights into its surface chemistry and bonding environments.

For this compound, XPS analysis would be expected to yield core-level spectra for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectra of these elements would reveal multiple peaks corresponding to the different chemical environments of the atoms. For instance, the C 1s spectrum would be deconvoluted to distinguish between the carbons of the aromatic ring, the methyl groups, the allyl group, and the carbonyl group. The binding energy of the carbonyl carbon would be shifted to a higher value compared to the other carbon atoms due to the electron-withdrawing effect of the oxygen atom. Similarly, the N 1s spectrum would provide information about the electronic environment of the amide nitrogen, and the O 1s spectrum would characterize the carbonyl oxygen. Analysis of these binding energies and peak areas would allow for the determination of the surface elemental composition and the nature of the chemical bonds. researchgate.netscience.gov

Theoretical Spectroscopy and Electronic Structure Calculations

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. For a molecule like this compound, density functional theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to predict the vibrational modes. researchgate.netnih.gov

Based on studies of 3,4-dimethylbenzamide, the vibrational spectrum can be interpreted in detail. researchgate.netnih.gov The introduction of the N-allyl group would introduce new vibrational modes. Key expected vibrational frequencies for this compound are detailed in the table below, with comparative data from the parent compound 3,4-dimethylbenzamide.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for 3,4-dimethylbenzamide researchgate.netnih.govAssignment
N-H Stretching~3300-34003427 (calculated)Stretching of the N-H bond in the amide group.
C-H Stretching (Aromatic)~3000-31003030-3080 (calculated)Stretching of the C-H bonds on the benzene ring.
C-H Stretching (Allyl)~2900-3100N/AAsymmetric and symmetric stretching of the C-H bonds in the allyl group.
C-H Stretching (Methyl)~2920-29802925, 2975 (calculated)Asymmetric and symmetric stretching of the C-H bonds in the methyl groups.
C=O Stretching (Amide I)~1650-16801681 (calculated)Stretching of the carbonyl group, a strong and characteristic amide band.
N-H Bending (Amide II)~1550-16001577 (calculated)In-plane bending of the N-H bond coupled with C-N stretching.
C=C Stretching (Aromatic)~1450-16001450, 1585 (calculated)Stretching of the carbon-carbon bonds within the aromatic ring.
C=C Stretching (Allyl)~1640-1650N/AStretching of the carbon-carbon double bond in the allyl group.
C-N Stretching~1200-13001256 (calculated)Stretching of the carbon-nitrogen bond of the amide.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods like the Gauge-Including Atomic Orbital (GIAO) method is a valuable tool for structure elucidation. imist.maresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data. nih.govarxiv.orgbas.bg

For this compound, the GIAO method, typically employed with DFT (e.g., B3LYP/6-311++G(d,p)), would predict the chemical shifts for all proton and carbon atoms. nih.gov The expected chemical shifts can be estimated based on the analysis of 3,4-dimethylbenzamide and the known effects of an N-allyl substituent.

AtomPredicted ¹H Chemical Shift (ppm) for this compoundPredicted ¹³C Chemical Shift (ppm) for this compoundReference Data for 3,4-dimethylbenzamide (ppm) nih.gov
Aromatic Protons~7.2-7.8~127-140¹H: 7.2-7.6, ¹³C: 127-138
Methyl Protons~2.2-2.4~19-21¹H: 2.3, ¹³C: 19.5, 20.0
Amide Proton (N-H)~5.8-6.5 (broad)N/A¹H: 5.9 (broad)
Allyl -CH₂-~4.0-4.2~42-45N/A
Allyl =CH-~5.8-6.0~132-135N/A
Allyl =CH₂~5.1-5.3~116-118N/A
Carbonyl CarbonN/A~168-172¹³C: 171.4

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. uva.nl It provides information about the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved. uzh.chazooptics.comlibretexts.orgresearchgate.net

For this compound, TD-DFT calculations would predict the UV-Vis absorption maxima (λmax). Based on studies of 3,4-dimethylbenzamide, the electronic spectrum is characterized by π → π* and n → π* transitions. nih.gov The benzoyl and allyl chromophores will both contribute to the spectrum. The primary absorption bands are expected to be in the UV region. azooptics.com

TransitionPredicted λmax (nm) for this compoundReference λmax (nm) for 3,4-dimethylbenzamide nih.govDescription
π → π~230-250242 (calculated)This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital, typically associated with the aromatic ring and carbonyl group. It is expected to be a strong absorption.
n → π~270-290280 (calculated)This transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π antibonding orbital. It is generally a weaker absorption compared to the π → π* transition. uzh.ch

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. scribd.comlibretexts.orgimperial.ac.uk The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene ring, while the LUMO is likely to be centered on the benzamide moiety, particularly the carbonyl group and the aromatic ring. The N-allyl group will also influence the energies and distributions of these orbitals.

ParameterPredicted Value for this compound (eV)Reference Value for 3,4-dimethylbenzamide (eV) nih.govSignificance
HOMO Energy~ -6.0 to -6.5-6.33Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO Energy~ -1.0 to -1.5-1.21Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.55.12Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. uni-muenchen.deresearchgate.netnih.govwisc.edu It provides a chemical picture in terms of localized bonds and lone pairs. The stabilization energies (E⁽²⁾) calculated through NBO analysis quantify the strength of the interactions between donor (filled) and acceptor (unfilled) orbitals. wisc.edu

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. The interaction between the π orbitals of the aromatic ring and the carbonyl group is also a key feature. The NBO analysis for 3,4-dimethylbenzamide reveals significant stabilization energies arising from these interactions, and similar effects are anticipated for the N-allyl derivative, with additional interactions involving the allyl group's π system. nih.gov

Donor NBOAcceptor NBOPredicted Stabilization Energy E⁽²⁾ (kcal/mol) for this compoundReference E⁽²⁾ (kcal/mol) for 3,4-dimethylbenzamide nih.govInteraction Type and Significance
LP(1) N₁π(C₇=O₈)High58.75Strong delocalization of the nitrogen lone pair into the carbonyl π orbital, indicative of resonance in the amide bond.
π(C₁-C₆)π(C₂-C₃)Moderate20.45π-electron delocalization within the aromatic ring, contributing to its stability.
π(C₂-C₃)π(C₄-C₅)Moderate22.18Further π-electron delocalization within the aromatic ring.
LP(2) O₈σ(N₁-C₇)Moderate25.10Delocalization of an oxygen lone pair into the C-N antibonding orbital, influencing the amide bond character.
π(C=C)allylσ(N-C)allylExpected to be significantN/AHyperconjugation involving the allyl group's π-system, influencing the conformation and reactivity of the N-allyl moiety.

Spectroscopic and Computational Characterization of N Allyl 3,4 Dimethylbenzamide

Theoretical and Computational Studies

The analysis of the Molecular Electrostatic Potential (MEP) and charge distribution provides crucial insights into the chemical reactivity and intermolecular interactions of a molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to model these electronic properties. While direct experimental and computational studies on N-allyl-3,4-dimethylbenzamide are not extensively available in the referenced literature, a detailed analysis can be constructed based on theoretical investigations of the closely related parent compound, 3,4-dimethylbenzamide (B1294666), and other benzamide (B126) derivatives. nih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive test charge at any point on the surface. Different potential values are represented by a color spectrum:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

The color scale follows the order: red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red region) concentrated around the carbonyl oxygen atom of the amide group. This high electron density arises from the electronegativity of the oxygen atom and its lone pair electrons, making it the primary site for electrophilic interactions and hydrogen bonding. researchgate.net

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. e4journal.comq-chem.com This analysis provides a quantitative measure of the electron distribution and helps in understanding the electronic structure and polarity of bonds. Although Mulliken charges are known to be sensitive to the choice of basis set in calculations, they offer a valuable qualitative picture of charge separation. google.comnih.gov

Detailed computational studies, including Mulliken charge analysis, have been performed on 3,4-dimethylbenzamide, which serves as an excellent model for the core structure of this compound. acs.org The analysis reveals a significant redistribution of electron density across the molecule.

The carbonyl oxygen atom is consistently found to carry a substantial negative charge, confirming its role as a nucleophilic center. The adjacent carbonyl carbon atom, bonded to the electronegative oxygen and nitrogen, carries a significant positive charge, making it an electrophilic site. The nitrogen atom of the amide group also typically exhibits a negative charge, though less pronounced than that of the oxygen. e4journal.com The hydrogen atoms attached to the nitrogen and carbon atoms are positively charged.

The following table presents representative Mulliken atomic charges for the parent compound, benzamide, calculated using DFT methods, which establishes the fundamental charge distribution pattern for this class of compounds. e4journal.com The charge distribution in this compound is expected to follow a similar pattern, with modifications arising from the electronic effects of the two methyl groups on the benzene (B151609) ring and the N-allyl substituent.

AtomMulliken Atomic Charge (e) in Benzamide e4journal.comExpected Influence in this compound
Carbonyl Oxygen (O)-0.3092Remains the most negatively charged atom, a primary site for electrophilic attack.
Amide Nitrogen (N)-0.6432Carries a significant negative charge. The presence of the allyl group will alter this value.
Carbonyl Carbon (C=O)+0.1726Positively charged and thus an electrophilic center.
Aromatic Carbon (C1, attached to amide)+0.3033Positively charged due to the electron-withdrawing amide group. Methyl groups will slightly modulate this.
Amide Hydrogens (H)+0.3180 to +0.3369One amide hydrogen is replaced by the allyl group. The remaining N-H hydrogen will be highly positive and acidic.

Future Directions and Emerging Research Avenues for N Allyl 3,4 Dimethylbenzamide Research

Untapped Synthetic Methodologies

While classical methods for amide synthesis are well-established, the pursuit of more efficient, sustainable, and atom-economical routes for the production of N-allyl-3,4-dimethylbenzamide remains a key area of interest.

Emerging synthetic strategies could include:

Transition Metal-Catalyzed Isomerization: Building upon the successful isomerization of N-allyl amides to enamides using ruthenium catalysts, further investigation into catalysts that can selectively control the geometry of the resulting enamide is warranted. nih.govacs.orgresearchgate.net This could open pathways to novel derivatives with distinct biological activities.

C-H Activation/Functionalization: Direct functionalization of the aromatic ring or the allyl group through C-H activation would represent a significant advancement in synthetic efficiency. This approach minimizes the need for pre-functionalized starting materials and reduces waste.

Flow Chemistry: The use of microreactor technology could enable safer, more scalable, and highly controlled synthesis of this compound. Continuous flow processes can offer advantages in terms of reaction time, yield, and purity.

Biocatalysis: Employing enzymes for the amidation reaction could offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Transition Metal-Catalyzed IsomerizationAccess to geometrically defined enamides, potential for new bioactive compounds. nih.govacs.orgresearchgate.netCatalyst design for high selectivity and yield.
C-H Activation/FunctionalizationIncreased atom economy, reduced synthetic steps.Development of selective catalysts for specific C-H bond activation.
Flow ChemistryImproved safety, scalability, and control over reaction parameters.Optimization of reactor design and reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process.

Future computational studies on this compound should focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide detailed insights into reaction mechanisms, such as the transition states of synthetic reactions or the binding modes of the molecule with biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to predict various physicochemical and biological properties of novel this compound derivatives. researchgate.net This can aid in the rational design of compounds with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of this compound and its interactions with solvents, membranes, or biological macromolecules over time. tandfonline.com This is crucial for understanding its bioavailability and mechanism of action.

Computational ApproachApplication in this compound ResearchPredicted Outcomes
QM/MM SimulationsElucidation of reaction mechanisms and enzyme-ligand interactions.Detailed understanding of transition states and binding affinities.
QSPR ModelingPrediction of physicochemical and biological properties of derivatives. researchgate.netRational design of new compounds with enhanced activity or properties.
MD SimulationsStudy of conformational dynamics and interactions with biological systems. tandfonline.comInsights into bioavailability, membrane permeability, and target binding.

Exploration of Novel Biological Target Interactions (In Vitro/Mechanistic)

The benzamide (B126) scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net Identifying and validating the biological targets of this compound is a critical step towards understanding its potential therapeutic applications.

Future research in this area should include:

High-Throughput Screening (HTS): Screening this compound against large libraries of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify potential protein-ligand interactions.

Mechanism of Action (MoA) Studies: Once a potential target is identified, detailed mechanistic studies are necessary to understand how the compound modulates the target's function. This could involve enzyme kinetics, binding assays, and cellular assays.

Structural Biology: Determining the co-crystal structure of this compound bound to its biological target through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode and guide the design of more potent and selective analogs.

Potential for Functional Material Design

The unique chemical structure of this compound, featuring both an aromatic ring and a reactive allyl group, suggests its potential as a building block for novel functional materials.

Potential avenues for exploration include:

Polymer Synthesis: The allyl group can participate in polymerization reactions, leading to the formation of polymers with tailored properties. These materials could find applications in areas such as specialty coatings, adhesives, or drug delivery systems.

Self-Assembling Materials: The interplay of hydrogen bonding from the amide group and π-π stacking from the aromatic ring could be exploited to create self-assembling systems like gels or liquid crystals.

Surface Modification: The molecule could be used to functionalize surfaces, altering their properties such as hydrophobicity, reactivity, or biocompatibility.

Synergistic Approaches in this compound-Based Research

Combining this compound with other chemical entities or therapeutic agents could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.

Future research could explore:

Combination Therapy: In a medicinal chemistry context, investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment strategies for various diseases.

Composite Materials: In materials science, incorporating this compound into composite materials could enhance their mechanical, thermal, or electronic properties.

Multicomponent Reactions: Designing novel one-pot multicomponent reactions that utilize this compound as a key building block could provide rapid access to complex molecular architectures.

Q & A

Q. What are the recommended synthetic routes for N-allyl-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dimethylbenzoic acid derivatives with allylamine in the presence of coupling agents like EDCI/HOBt. Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts improve allylation yields .
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete conversion, monitored by TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with allyl protons resonating at δ 5.1–5.8 ppm and methyl groups at δ 2.2–2.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 234.15) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though crystallization may require slow evaporation from ethanol .

Q. How should researchers design assays to evaluate the compound's bioactivity?

Standard protocols include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinetic assays using fluorogenic substrates to study interactions with target enzymes (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions often arise from variability in assay conditions. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing .
  • Dose-response validation : Replicate experiments with staggered concentrations (e.g., 0.1–100 µM) .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., zebrafish) .

Q. What computational tools are effective for predicting this compound's interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or EGFR) .
  • DFT calculations : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies are recommended for improving the compound's stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Protection from light : Amber vials reduce photodegradation, monitored by periodic HPLC analysis .
  • Excipient use : Co-formulate with cyclodextrins to enhance solubility and shelf life .

Q. How can researchers assess the compound's toxicity profile in preclinical studies?

  • In vitro models : Ames test for mutagenicity and hemolysis assays on erythrocytes .
  • In vivo models : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .
  • Ecotoxicology : Daphnia magna assays to evaluate environmental impact .

Methodological Notes

  • Synthetic reproducibility : Always report reaction yields, purity (≥95% by HPLC), and batch-to-batch variability .
  • Data transparency : Share raw NMR/MS files in supplementary materials for peer review .
  • Ethical compliance : Follow OECD guidelines for animal studies and obtain IRB approval for human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.